

A Head-to-Head Comparison: Clostripain and Thermolysin in Human Islet Isolation

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Compound of Interest		
Compound Name:	Clostripain	
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For researchers, scientists, and drug development professionals involved in islet transplantation and diabetes research, the choice of enzymatic digestion agents is a critical determinant of success. The yield, purity, and viability of isolated human islets are directly impacted by the enzymes used to break down the pancreatic extracellular matrix. This guide provides an objective comparison of two key supplementary proteases, **clostripain** and thermolysin, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal enzyme blend for human islet isolation.

The enzymatic digestion of the human pancreas is a delicate balance between the effective liberation of islets and the preservation of their cellular integrity and function. While collagenase is the primary enzyme responsible for degrading the collagenous backbone of the pancreatic tissue, its efficacy is significantly enhanced by the addition of supplementary proteases. Among these, thermolysin, a metalloprotease, has been a standard component of many enzyme blends. However, recent research has highlighted the significant benefits of including **clostripain**, a cysteine protease with trypsin-like activity, in the digestion cocktail.

Performance Metrics: A Quantitative Comparison

The addition of **clostripain** to the enzyme blend for human islet isolation has been shown to improve islet yields and the rate of successful isolations for transplantation.[1] In contrast, enzyme blends relying solely on thermolysin or other neutral proteases can be less consistent and may lead to lower islet recovery and viability.

Below is a summary of quantitative data from comparative studies.



Table 1: Comparison of Islet Isolation Outcomes with

and without Clostripain Supplementation

Parameter	Control Group (Collagenase + Thermolysin)	Clostripain Group (Collagenase + Thermolysin + Clostripain)	P-value
Total Islet Equivalents (IE)	254,765 (range: 24,130-588,696)	391,565 (range: 223,368-657,609)	0.0199
Purified Tissue Volume (μL)	1333 (range: 200- 3100)	2235 (range: 1100- 6025)	0.0090
Islet Equivalents per gram pancreas (IE/g)	2498 (range: 233- 6086)	3598 (range: 2440- 6246)	0.0362
Fulfillment of Transplantation Criteria	11 of 24 preparations	12 of 12 preparations	0.0022

Data adapted from a study involving 12 organs isolated using **clostripain** and 24 matched controls.[1]

Table 2: Comparison of Islet Isolation Outcomes with Different Supplementary Proteases



Parameter	Collagenase Alone	Collagenase + Neutral Protease (NP)	Collagenase + Clostripain (CP)	Collagenase + NP + CP
Islet Equivalents per gram (IEQ/g)	3090 ± 550	2340 ± 450	2740 ± 280	Not specified
Undigested Tissue (%)	21.1 ± 1.1	13.3 ± 2.2	Not specified	13.7 ± 2.6
Embedded Islets (%)	13 ± 2	Not specified	Not specified	4 ± 1
Post-culture Overall Survival (%)	Not specified	Not specified	74.5 ± 4.8	42.7 ± 3.9
Stimulation Index (GSIS)	2.28 ± 0.15	2.0 ± 0.12	3.16 ± 0.4	2.95 ± 0.59

Data adapted from a study comparing different enzyme combinations.[2][3][4] Note that "Neutral Protease (NP)" is often used to refer to thermolysin or similar metalloproteases.

Experimental Protocols

To ensure reproducibility and allow for a clear comparison, detailed experimental methodologies are crucial. Below are representative protocols for human islet isolation using enzyme blends with and without **clostripain**, as well as a standard protocol for assessing islet function.

Human Islet Isolation Protocol: A Comparative Approach

This protocol is based on a split-pancreas model, which provides the most direct comparison of enzyme efficacy by using two different enzyme blends on tissue from the same donor pancreas.

- 1. Pancreas Procurement and Preparation:
- A human pancreas is procured from a deceased donor with appropriate consent.



- The pancreas is transported in a cold preservation solution.
- In the laboratory, the pancreas is dissected to remove surrounding tissues like the spleen, duodenum, and excess fat.
- 2. Enzyme Blend Preparation:
- Control (Thermolysin-based): A standard dose of purified collagenase is reconstituted. A
 specified amount of thermolysin is added to the collagenase solution.
- Experimental (Clostripain-supplemented): The same standard dose of purified collagenase and thermolysin is used, with the addition of a specific amount of clostripain just before perfusion.
- 3. Pancreas Perfusion and Digestion:
- The pancreatic duct is cannulated, and the prepared enzyme blend is infused throughout the pancreas.
- The distended pancreas is then transferred to a Ricordi digestion chamber.
- The chamber is gently agitated at 37°C to facilitate both enzymatic and mechanical digestion.
- The digestion process is monitored by taking samples to observe the release of free islets.
- 4. Digestion Termination and Islet Purification:
- Once a sufficient number of free islets are observed, the digestion is stopped by adding a cold solution to dilute the enzymes.
- The digested tissue is collected and washed.
- Islets are purified from the exocrine tissue using a continuous density gradient centrifugation method.
- 5. Islet Culture and Quality Assessment:



- Purified islets are cultured for a period to allow for recovery and quality control testing.
- Islet yield (Islet Equivalents IEQ), purity, and viability are assessed.

Glucose-Stimulated Insulin Secretion (GSIS) Assay Protocol

This assay is a critical measure of islet functionality.

- 1. Islet Preparation:
- A specific number of islets of similar size are hand-picked and cultured overnight.
- 2. Pre-incubation:
- Islets are pre-incubated in a Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C.
- 3. Basal Insulin Secretion:
- Islets are then incubated in fresh low-glucose KRBH for a defined period (e.g., 1 hour), and the supernatant is collected to measure basal insulin secretion.
- 4. Stimulated Insulin Secretion:
- The islets are subsequently incubated in KRBH containing a high glucose concentration (e.g., 16.7 mM) for 1 hour, and the supernatant is collected to measure stimulated insulin secretion.
- 5. Data Analysis:
- Insulin concentrations in the collected supernatants are measured using an ELISA kit.
- The Stimulation Index (SI) is calculated as the ratio of insulin secreted at high glucose to insulin secreted at low glucose.

Visualizing the Process and Underlying Mechanisms



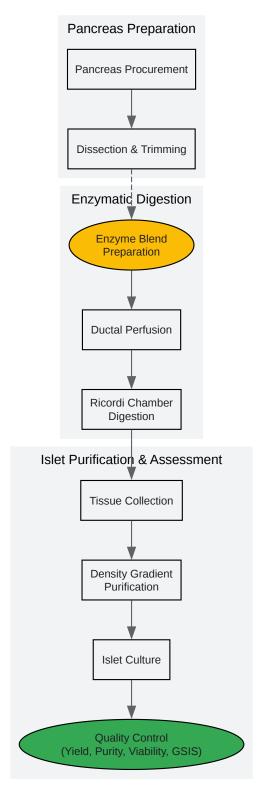




To better understand the workflow and the theoretical basis for the observed differences in performance between **clostripain** and thermolysin, the following diagrams have been generated.



Human Islet Isolation Workflow

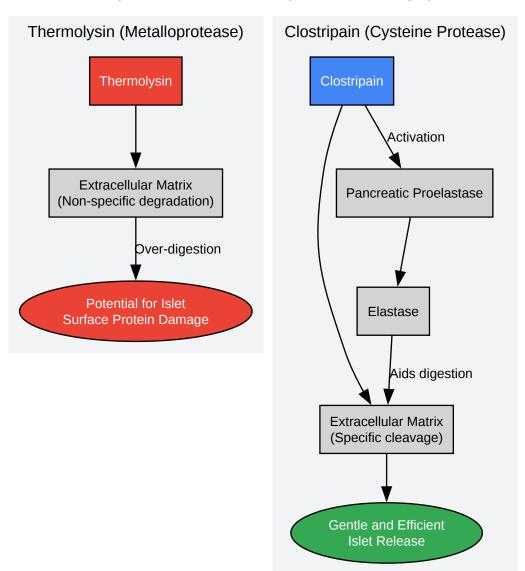


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A high-level overview of the human islet isolation process.



Enzyme Mechanism and Impact on Islet Integrity



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A simplified comparison of the proposed mechanisms of action.

Discussion and Conclusion

The data strongly suggests that the inclusion of **clostripain** in the enzyme blend for human islet isolation offers significant advantages over blends that rely solely on thermolysin as the supplementary protease. The primary benefits of **clostripain** appear to be a more consistent and higher yield of islets that are functionally robust, as evidenced by the higher rates of meeting transplantation criteria.

Validation & Comparative





The proposed mechanism for this improved performance is twofold. **Clostripain**, as a cysteine protease, has a different substrate specificity compared to the metalloprotease thermolysin, potentially leading to a more targeted and less damaging digestion of the extracellular matrix. Additionally, **clostripain** can activate endogenous pancreatic proelastase to elastase, providing another layer of enzymatic activity that contributes to the gentle and efficient release of islets.

While thermolysin is an effective protease, its broader specificity may increase the risk of damaging islet surface proteins, which can impact their viability and function. The data showing a lower stimulation index in islets isolated with neutral protease alone compared to those isolated with **clostripain** supports this hypothesis.

In conclusion, for research and clinical applications where the goal is to maximize the yield and quality of human islets, the evidence supports the inclusion of **clostripain** in the enzymatic digestion cocktail. This approach appears to provide a more gentle and efficient isolation process, ultimately leading to a higher number of functional islets for transplantation and research.

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